molecular formula C8H4ClF3N2O5S B1421825 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride CAS No. 1178647-96-5

3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No. B1421825
M. Wt: 332.64 g/mol
InChI Key: VFVGZRTZGHMVPZ-UHFFFAOYSA-N
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Description

“3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1178647-96-5 . The IUPAC name for this compound is 3-nitro-4-[(trifluoroacetyl)amino]benzenesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4ClF3N2O5S/c9-20(18,19)4-1-2-5(6(3-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The molecular weight of “3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride” is 332.64 . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Gas-Phase Structural Analysis

A study conducted by Petrov et al. (2009) focused on the gas-phase electron diffraction and quantum chemical structure of 4-nitrobenzene sulfonyl chloride molecules. They discovered that at 391 K, only one conformer with Cs symmetry exists in the gas phase, providing insights into the molecule's structural parameters like bond lengths and angles. This study is significant for understanding the physical properties of nitrobenzene sulfonyl chloride derivatives (Petrov et al., 2009).

Synthesis of Arylsulfimide Polymers

Research by D′alelio et al. (1969) described the synthesis of derivatives of 4-nitro-1,2-benzene-disulfonic acid, which are crucial for developing arylsulfimide polymers. This research provides a basis for understanding the chemical pathways and reactions involved in creating these complex compounds (D′alelio et al., 1969).

Preparation of 3-Nitro-2-pyridinesulfenyl Chloride

Ueki et al. (1994) developed a method for preparing 3-nitro-2-pyridinesulfenyl chloride, which is structurally related to 3-nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride. Their one-pot synthesis approach for derivatives of cysteine and D-penicillamine can be relevant for synthesizing similar nitrobenzene sulfonyl chloride compounds (Ueki et al., 1994).

Branched Arylsulfonyl Chlorides Synthesis

Rozhkov et al. (2016) described a synthesis method for branched arylsulfonyl chlorides, which is relevant for understanding the chemical synthesis pathways of compounds like 3-nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride. Their work contributes to the broader field of synthesizing sulfonyl chloride derivatives (Rozhkov et al., 2016).

properties

IUPAC Name

3-nitro-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2O5S/c9-20(18,19)4-1-2-5(6(3-4)14(16)17)13-7(15)8(10,11)12/h1-3H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVGZRTZGHMVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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